N-[1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl]pyridazin-3-amine
Description
N-[1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl]pyridazin-3-amine is a complex organic compound that features a pyridazin-3-amine core linked to a piperidin-4-yl group, which is further substituted with a 6-methoxypyridin-3-ylmethyl moiety
Properties
IUPAC Name |
N-[1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-22-16-5-4-13(11-17-16)12-21-9-6-14(7-10-21)19-15-3-2-8-18-20-15/h2-5,8,11,14H,6-7,9-10,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDGODKHLBPWMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CN2CCC(CC2)NC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl]pyridazin-3-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 6-methoxypyridin-3-ylmethyl intermediate, which can be achieved through the methoxylation of pyridine derivatives. This intermediate is then reacted with piperidine derivatives to form the piperidin-4-yl moiety. The final step involves the coupling of this intermediate with pyridazin-3-amine under suitable reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques like crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridazin-3-amine core can be reduced to form dihydropyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group or the piperidinyl moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
N-[1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl]pyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-[1-[(6-chloropyridin-3-yl)methyl]piperidin-4-yl]pyridazin-3-amine
- N-[1-[(6-fluoropyridin-3-yl)methyl]piperidin-4-yl]pyridazin-3-amine
- N-[1-[(6-methylpyridin-3-yl)methyl]piperidin-4-yl]pyridazin-3-amine
Uniqueness
N-[1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl]pyridazin-3-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This methoxy group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the methoxy group may enhance the compound’s ability to interact with biological targets, potentially leading to improved therapeutic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
